molecular formula C19H22ClNO2 B2505944 Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride CAS No. 147900-32-1

Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride

Cat. No.: B2505944
CAS No.: 147900-32-1
M. Wt: 331.84
InChI Key: WELOUMPFJZYDFB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d]annulen-5-yl)acetate hydrochloride , adhering to IUPAC nomenclature conventions. Its structure comprises a dibenzo[a,d]annulen core—a bicyclic aromatic system with two fused benzene rings and a seven-membered annulene ring—substituted at position 5 with an acetate group linked to an ethyl ester and an amino group. The hydrochloride counterion arises from protonation of the primary amine.

Key Structural Features:

Component Description
Core structure Dibenzo[a,d]annulen (10,11-dihydro-5H)
Substituents - Acetate group at position 5 (C(=O)OEt)
Functional groups Primary amine (-NH₂)
Counterion Hydrochloride (HCl)

Molecular Formula and Weight Analysis

The molecular formula is C₁₉H₂₂ClNO₂ , with a molecular weight of 331.84 g/mol (calculated as follows):

  • Carbon (C₁₉): 12 g/mol × 19 = 228 g/mol
  • Hydrogen (H₂₂): 1 g/mol × 22 = 22 g/mol
  • Chlorine (Cl): 35.45 g/mol
  • Nitrogen (N): 14 g/mol
  • Oxygen (O₂): 16 g/mol × 2 = 32 g/mol
    Total: 228 + 22 + 35.45 + 14 + 32 = 331.45 g/mol (minor discrepancies due to isotopic averaging).
Property Value
Molecular formula C₁₉H₂₂ClNO₂
Molecular weight 331.84 g/mol
CAS Registry Number 147900-32-1

Crystallographic Data and Three-Dimensional Conformation

Crystallographic data for this compound are not explicitly reported in the literature. However, related dibenzoannulen derivatives exhibit planar aromatic cores with perpendicular substituents due to steric and electronic constraints. The acetate and amino groups likely adopt a conformation that minimizes steric hindrance, with the ethyl ester oriented away from the annulen ring.

Structural Inferences:

  • Annulen ring : Partially saturated seven-membered ring with conjugated π-electrons.
  • Substituent orientation : Acetate and amino groups positioned in a trans configuration relative to the annulen plane.
  • Hydrochloride interaction : Protonation of the amine enhances hydrogen-bonding capacity, potentially influencing crystalline packing.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While specific NMR data for this compound are unavailable, related analogs provide a framework for interpretation:

Proton Environment Expected ¹H NMR Shifts (δ, ppm) 13C NMR Shifts (δ, ppm)
Ethyl ester (COOEt) - CH₃ : 1.2–1.4 (t, 3H) - COO : ~170
OCH₂CH₃ - OCH₂ : 4.2–4.4 (q, 2H) - OCH₂ : ~60–65
Aromatic protons - Annulen H : 6.8–7.5 (m, 8H) - C=CH : ~120–130
Amino group - NH₂ : 2.0–3.0 (broad, 2H) - NH₂ : Absent (protonated)

The hydrochloride salt would deshield the amine proton, shifting its signal to lower δ values compared to free amines.

Infrared (IR) and Raman Vibrational Signatures

Functional Group IR Stretch (cm⁻¹) Key Observations
Ester C=O 1700–1750 Strong, sharp peak
Aromatic C=C 1450–1600 Multiple peaks (annulen ring)
N–H (amine) 3300–3500 Broad, medium intensity
C–O (ester) 1250–1300 Moderate intensity

Raman spectra would highlight symmetric vibrations of the annulen ring and acetate groups.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak is expected at m/z 331.84 (C₁₉H₂₂ClNO₂⁺). Key fragmentation pathways include:

  • Loss of ethyl ester : Cleavage of the COOEt group yields m/z 253.02 (C₁₅H₁₆ClNO⁺).
  • Decarboxylation : Elimination of CO₂ results in m/z 287.84 (C₁₈H₂₁ClN⁺).
  • Hydrochloride dissociation : Loss of HCl produces m/z 296.84 (C₁₉H₂₂NO₂⁺).
Fragment m/z Relative Abundance
M⁺ 331.84 100% (base peak)
[M–COOEt]⁺ 253.02 60–70%
[M–HCl]⁺ 296.84 30–40%

Properties

IUPAC Name

ethyl 2-amino-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.ClH/c1-2-22-19(21)18(20)17-15-9-5-3-7-13(15)11-12-14-8-4-6-10-16(14)17;/h3-10,17-18H,2,11-12,20H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELOUMPFJZYDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1C2=CC=CC=C2CCC3=CC=CC=C13)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl with ethyl 2-aminoacetate under specific reaction conditions such as controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of catalysts and solvents to ensure high yield and purity. The production process is optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research :
    • The dibenzo[a,d]annulene structure is known for its potential biological activity. Compounds with similar structures have shown promise in anticancer research due to their ability to intercalate DNA and inhibit topoisomerases.
    • Case Study : A study evaluated derivatives of dibenzo[a,d]annulene and their effects on cancer cell lines, demonstrating that modifications can enhance cytotoxicity against specific tumor types.
  • Neuroprotective Agents :
    • Some derivatives of amino acids are explored for neuroprotective properties. Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-yl)acetate hydrochloride may exhibit similar properties due to its amino acid structure.
    • Research Findings : Preliminary studies suggest that compounds with similar structures can reduce oxidative stress in neuronal cells, indicating potential for treating neurodegenerative diseases.
  • Antimicrobial Activity :
    • The compound's structural features may also impart antimicrobial properties. Research into related compounds has shown effectiveness against various bacterial strains.
    • Data Table :
CompoundActivity TypeTarget OrganismsReference
Dibenzo[a,d]annulene derivativeAntibacterialE. coli, S. aureus
Ethyl 2-aminoacetateAntifungalC. albicans

Organic Synthesis Applications

  • Synthetic Intermediates :
    • Due to its unique functional groups, ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-yl)acetate hydrochloride can serve as a valuable intermediate in the synthesis of more complex organic molecules.
    • Synthetic Pathways : Common reactions include nucleophilic substitutions and coupling reactions typical of amino acids and esters.
  • Material Science :
    • The compound's unique properties may allow it to be used in the development of new materials, particularly in polymer chemistry where functionalized monomers are required.
    • Research Example : Studies have indicated that incorporating dibenzo structures into polymers can enhance thermal stability and mechanical properties.

Mechanism of Action

The mechanism by which Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its desired effects.

Comparison with Similar Compounds

Stereoisomeric Analogues

  • (R)- and (S)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride Structural Difference: These enantiomers replace the ethyl ester with a carboxylic acid group. Stereochemistry (R vs. S) may influence receptor binding affinity, though specific data are unavailable . Safety: Both enantiomers require stringent handling due to hazards such as skin irritation and aquatic toxicity .

Amitriptyline and Imipramine Derivatives

  • Amitriptyline Hydrochloride Structural Difference: Contains a 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one core with a dimethylaminopropyl side chain. Functional Impact: Amitriptyline inhibits serotonin/norepinephrine reuptake, whereas the target compound’s ethyl ester and amino acetate groups suggest divergent mechanisms (e.g., receptor antagonism, as seen in P2Y2 receptor antagonists) .
  • Imipramine HCl Structural Difference: Features a dibenzoazepine (six-membered nitrogen-containing ring) instead of the annulene system.

Ethyl Carbamate and Hydrazinecarbothioamide Derivatives

  • Ethyl [3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)propyl]methylcarbamate (Imp. G(EP)) Structural Difference: Substitutes the amino acetate with a propylidene-methylcarbamate chain. Functional Impact: The carbamate group may enhance metabolic stability compared to the ester, but the propylidene linkage could reduce conformational flexibility, affecting receptor binding .
  • N-Aryl-2-(dibenzo[a,d][7]annulen-5-ylacetyl)hydrazinecarbothioamides Structural Difference: Incorporates a thioxo-pyrimidinone or thiazole moiety.

Azetidin-3-amine Derivatives

  • 1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(propan-2-yl)azetidin-3-amine Structural Difference: Replaces the ethyl ester with an isopropyl-azetidine group. The isopropyl group enhances lipophilicity, favoring membrane permeation .
  • 1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N,N-dimethylazetidin-3-amine
    • Structural Difference : Includes a dimethylamine substituent on the azetidine ring.
    • Functional Impact : The dimethyl group may sterically hinder interactions with off-target receptors, improving specificity .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Notes
Target Compound Dibenzo[a,d][7]annulene Ethyl ester, amino group Potential P2Y2 antagonist
(R/S)-Acetic acid hydrochloride Dibenzo[a,d][7]annulene Carboxylic acid, amino group Higher polarity; safety hazards
Amitriptyline Hydrochloride Dibenzo[a,d]cycloheptenone Dimethylaminopropyl Serotonin/Norepinephrine reuptake inhibitor
Imipramine HCl Dibenzoazepine Dimethylaminopropyl Tricyclic antidepressant
Imp. G(EP) Dibenzo[a,d][7]annulene Propylidene-methylcarbamate Improved metabolic stability

Key Research Findings

  • Stereochemistry Matters : The (R) and (S) enantiomers of related acetic acid derivatives show distinct safety profiles, though pharmacological differences remain uncharacterized .
  • Functional Group Trade-offs : Ethyl esters enhance lipophilicity over carboxylic acids but may reduce target engagement due to steric bulk .
  • Receptor Specificity : Azetidin-3-amine derivatives with bulky substituents (e.g., cyclohexyl) exhibit improved receptor selectivity compared to simpler amines .

Biological Activity

Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-yl)acetate hydrochloride (CAS No. 147900-32-1) is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C19H22ClNO2
  • Molecular Weight : 331.84 g/mol
  • CAS Number : 147900-32-1

The biological activity of Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-yl)acetate hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to bind to various receptors or enzymes, modulating their activity and influencing cellular processes. This interaction may lead to alterations in signaling pathways associated with cellular proliferation, apoptosis, and inflammation.

Antiviral Properties

Recent studies have highlighted the compound's antiviral potential. For instance, it has demonstrated significant activity against viral replication in human lung cells, showing low nanomolar IC50 values, indicating high potency . The mechanism appears to involve inhibition of viral enzymes critical for replication.

Antitumor Activity

Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-yl)acetate hydrochloride has also been investigated for its antitumor properties. Research indicates that it can induce apoptosis in various cancer cell lines through the activation of caspase pathways .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

Study 1: Antiviral Activity

A study conducted on the compound's effect on SARS-CoV-2 showed that it could significantly reduce viral load in infected cell cultures. The study reported an EC50 value in the low nanomolar range, suggesting strong antiviral efficacy .

Study 2: Antitumor Effects

In a controlled experiment involving various cancer cell lines, Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-yl)acetate hydrochloride exhibited dose-dependent cytotoxicity. The results indicated that the compound could effectively inhibit cell growth and induce apoptosis at concentrations as low as 10 µM .

Comparison with Similar Compounds

Compound NameStructure SimilarityBiological Activity
Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-yl)acetate hydrochlorideSimilar dibenzo structureAntiviral, antitumor
10,11-Dihydro-5H-dibenzo[b,f]azepineShares dibenzo core but different functional groupsLimited studies on biological activity

Q & A

Q. What are the standard synthetic protocols for preparing Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride?

The synthesis typically involves nucleophilic addition reactions. For example, derivatives of dibenzo[a,d][7]annulene are refluxed with acyl hydrazides or isothiocyanates in absolute ethanol for 6–12 hours, followed by recrystallization from ethanol to isolate the product . Key intermediates like 2-(5H-dibenzo[a,d][7]annulen-5-yl)acetohydrazide are synthesized from dibenzosuberenone via established literature methods .

Q. Which spectroscopic techniques are routinely used to confirm the structure and purity of this compound?

Nuclear magnetic resonance (¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For instance, ¹H NMR can resolve conformational isomers (e.g., axial/equatorial isomers in hydrazinecarbothioamide derivatives) . Purity is validated via melting point analysis and chromatographic methods, as demonstrated in impurity profiling studies for related dibenzoannulene derivatives .

Advanced Research Questions

Q. How can researchers address conformational isomerism in derivatives of this compound during spectral analysis?

Conformational isomers, such as the 5’-axial and 5’-equatorial forms of hydrazinecarbothioamide derivatives, can be identified via dynamic NMR studies. These isomers interconvert via ring inversion, and their ratio (typically 3:1) is temperature-dependent . Advanced 2D NMR techniques (e.g., NOESY) or computational modeling may further resolve ambiguities in stereochemical assignments.

Q. What strategies are effective for impurity profiling in dibenzoannulene-based pharmaceuticals?

Impurity identification requires orthogonal analytical methods:

  • HPLC-MS/MS : Detects trace impurities like dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one) or N-oxide byproducts .
  • Comparative spectroscopy : Cross-reference impurity spectra with certified reference standards (e.g., LGC Standards’ impurity catalog) to confirm structural matches .
  • Synthetic controls : Replicate known impurity syntheses (e.g., via oxidation of parent amines) to validate detection limits .

Q. How can mechanistic insights into cyclization reactions improve yield in dibenzoannulene synthesis?

Cyclization efficiency depends on reaction conditions:

  • Solvent polarity : Absolute ethanol or dichloromethane minimizes side reactions during annulene ring closure .
  • Catalysis : Pyridine or SOCl₂ enhances electrophilic substitution in intermediates like 5H-dibenzo[a,d][7]annulen-5-ol .
  • Thermodynamic control : Prolonged reflux (e.g., 12 hours) ensures complete ring formation, as observed in triazole-thiol derivatives .

Q. How should researchers resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR or HRMS data may arise from:

  • Solvate formation : Recrystallization solvents (e.g., ethanol vs. petroleum ether) can alter crystal packing, affecting melting points and spectral splitting patterns .
  • Tautomerism : Hydrazide-thione tautomers in hydrazinecarbothioamides require pH-controlled NMR experiments to stabilize specific forms .
  • Batch variability : Cross-validate results with independent synthetic replicates and reference standards .

Methodological Guidelines

Q. Table 1: Key Reaction Conditions for Derivatives

Derivative TypeReaction ConditionsYield (%)Reference
HydrazinecarbothioamidesReflux in ethanol, 6–12 h36–68%
Triazole-3-thiolsCyclocondensation with CS₂, NaOH, reflux41–44%
Azetidin-3-amine hydrochloridesSN2 substitution in dichloromethane, pyridine41–68%

Q. Table 2: Common Impurities and Detection Methods

Impurity Name (EP Designation)CAS NumberAnalytical MethodReference
Dibenzosuberone1210-35-1HPLC-UV (254 nm)
Amitriptyline N-Oxide Hydrochloride4290-60-2HRMS, ¹H NMR
5-(1-Methylpiperidin-4-yl)-dibenzoannulenol4046-24-6LC-MS/MS

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